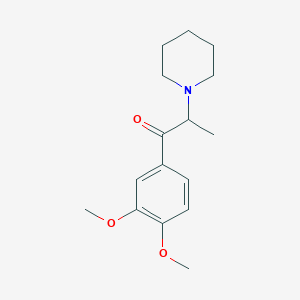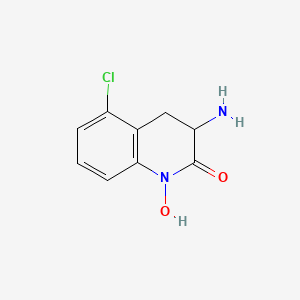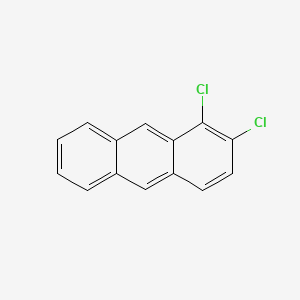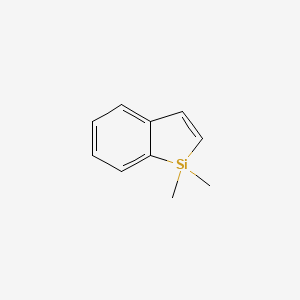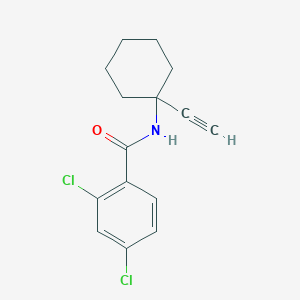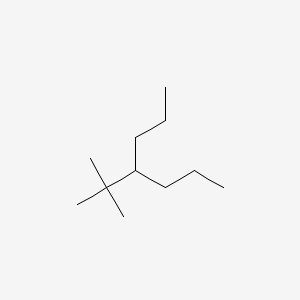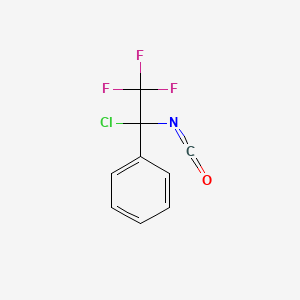
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is a chemical compound with the molecular formula C8H4ClF3NO It is characterized by the presence of a benzene ring substituted with a chloro, trifluoromethyl, and isocyanatoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with aniline to produce the desired isocyanate compound. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or carbamates.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as primary or secondary amines in the presence of catalysts like triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of ureas or carbamates.
Oxidation and Reduction: Formation of oxidized or reduced trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-benzotrifluoride
- o-Chlorobenzotrifluoride
- o-(Trifluoromethyl)chlorobenzene
- o-(Trifluoromethyl)phenyl chloride
- o-Chloro-α,α,α-trifluorotoluene
Uniqueness
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is unique due to the presence of both the isocyanate and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for specialized applications in various fields.
Propiedades
Número CAS |
57959-52-1 |
|---|---|
Fórmula molecular |
C9H5ClF3NO |
Peso molecular |
235.59 g/mol |
Nombre IUPAC |
(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H5ClF3NO/c10-8(14-6-15,9(11,12)13)7-4-2-1-3-5-7/h1-5H |
Clave InChI |
JUEZXMNJBOCQGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




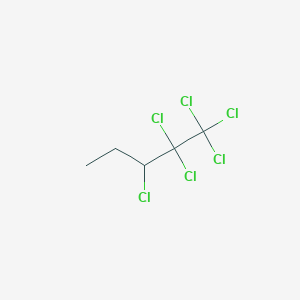
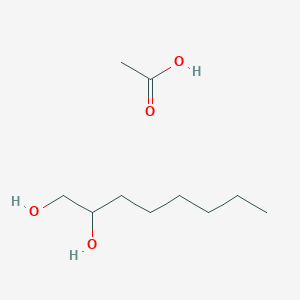
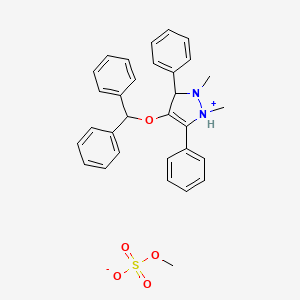
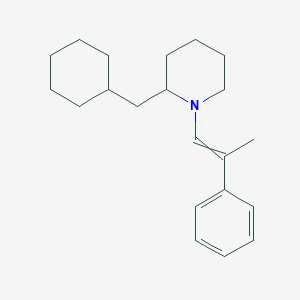

![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
